6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a complex organic compound with the molecular formula and a molar mass of 428.31 g/mol. It is classified as a pyrrolopyridinone derivative and is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of bromodomain and extra-terminal domain proteins, which are implicated in various diseases, including cancer and neurodegenerative disorders .
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1445993-89-4. It falls within the broader category of heterocyclic compounds, specifically those containing both nitrogen and boron in their structure. The presence of a tosyl group enhances its reactivity and solubility characteristics, making it suitable for various synthetic applications .
The synthesis of 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves several key steps:
These reactions may require specific conditions such as temperature control and the use of solvents that facilitate the desired transformations .
The synthesis can be monitored using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the formation of intermediates and final products. Reaction yields and purities are typically assessed through high-performance liquid chromatography (HPLC).
The molecular structure of 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be represented by its structural formula:
Key structural data include:
This compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
The mechanism by which 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one exerts its effects primarily involves inhibition of bromodomain-containing proteins. These proteins are involved in recognizing acetylated lysine residues on histones and non-histone proteins:
Research indicates that such inhibitors can modulate epigenetic pathways effectively, providing therapeutic opportunities for conditions like cancer and neurodegenerative diseases .
The primary applications of 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one lie in its role as a bromodomain inhibitor:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4